[4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a chlorophenyl group, a dihydropyrimido[1,2-a]benzimidazole core, and a phenylpiperazine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrimido[1,2-a]benzimidazole core, followed by the introduction of the chlorophenyl and phenylpiperazine groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling reagents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties, are of significant interest. Researchers may explore its efficacy and safety in preclinical and clinical studies.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, for applications in electronics, coatings, and other fields.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimido[1,2-a]benzimidazole derivatives and phenylpiperazine-containing molecules. Examples include:
- 4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone
- 4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone
Uniqueness
The uniqueness of 4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H26ClN5O |
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Molecular Weight |
484.0 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C28H26ClN5O/c1-19-25(27(35)33-16-14-32(15-17-33)22-10-3-2-4-11-22)26(20-8-7-9-21(29)18-20)34-24-13-6-5-12-23(24)31-28(34)30-19/h2-13,18,26H,14-17H2,1H3,(H,30,31) |
InChI Key |
XITMMFRPYKMTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)Cl)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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